Fluvastatin sodium

説明

Fluvastatin is an antilipemic agent that competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, the rate-limiting step in cholesterol biosynthesis. Fluvastatin belongs to a class of medications called statins and is used to reduce plasma cholesterol levels and prevent cardiovascular disease. It is also the first entirely synthetic HMG-CoA reductase inhibitor and is structurally distinct from the fungal derivatives of this therapeutic class. Fluvastatin is a racemate comprising equimolar amounts of (3R,5S)- and (3S,5R)-fluvastatin.

Fluvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury.

Fluvastatin is a synthetic lipid-lowering agent with antilipidemic and potential antineoplastic properties. Fluvastatin competitively inhibits hepatic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses through the suppression of MHC II (major histocompatibility complex II) on interferon gamma-stimulated antigen-presenting cells such as human vascular endothelial cells. Due to its anti-inflammatory effects mediated by alterations of lipid metabolism, fluvastatin may possess chemopreventive and therapeutic antineoplastic properties.

An indole-heptanoic acid derivative that inhibits HMG COA REDUCTASE and is used to treat HYPERCHOLESTEROLEMIA. In contrast to other statins, it does not appear to interact with other drugs that inhibit CYP3A4.

作用機序

Target of Action

Fluvastatin sodium primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a process that occurs in the liver .

Mode of Action

This compound acts by competitively inhibiting HMG-CoA reductase . By blocking this enzyme, this compound prevents the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol synthesis pathway .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound leads to a decrease in mevalonic acid, which subsequently results in a reduction in the biosynthesis of cholesterol . These intermediates are essential for the post-translational modification of several proteins involved in important intracellular signaling pathways .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability . After oral administration, the drug is quickly and almost completely absorbed from the gut . Due to its first-pass effect, the bioavailability of this compound is relatively low, about 24–30% . Over 98% of the substance is bound to plasma proteins . The drug is metabolized in the liver by several cytochrome P450 enzymes, mainly CYP2C9, but also CYP3A4 and CYP2C8 . The drug is primarily excreted in the feces (95%), with a smaller amount excreted in the urine (5%) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in cholesterol levels. By inhibiting HMG-CoA reductase, this compound reduces the endogenous synthesis of cholesterol . This leads to a decrease in serum total and low-density lipoprotein (LDL) cholesterol levels, which are associated with atherosclerosis and cardiovascular disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Additionally, the drug’s solubility and substantial first-pass metabolism result in a low bioavailability . Furthermore, the drug’s interaction with other compounds, such as grapefruit juice, can increase the blood level of the statin . Therefore, the patient’s diet and other environmental factors can significantly impact the pharmacokinetics and overall therapeutic efficacy of this compound.

生化学分析

Biochemical Properties

Fluvastatin sodium plays a crucial role in biochemical reactions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is responsible for the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol in the liver. Additionally, this compound interacts with various proteins and biomolecules involved in lipid metabolism, further enhancing its cholesterol-lowering effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression levels of genes involved in cholesterol biosynthesis and uptake. This modulation of gene expression leads to a decrease in cholesterol levels within cells, thereby reducing the risk of atherosclerosis and other cardiovascular diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This binding inhibits the enzyme’s activity, preventing the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate. As a result, the biosynthesis of cholesterol is reduced. Additionally, this compound has been identified as a potential inhibitor of sirtuin 2, a protein involved in various cellular processes, including tumorigenesis and malignancies. The binding interactions of this compound with sirtuin 2 further contribute to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its inhibitory activity against 3-hydroxy-3-methylglutaryl coenzyme A reductase and sirtuin 2. Long-term exposure to this compound has been associated with sustained reductions in cholesterol levels and improvements in lipid profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces cholesterol levels without causing significant adverse effects. At higher doses, this compound may lead to toxic effects, including liver damage and muscle toxicity. These threshold effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to cholesterol biosynthesis. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase and sirtuin 2, influencing metabolic flux and metabolite levels. By inhibiting these enzymes, this compound reduces the production of cholesterol and modulates various metabolic processes, contributing to its therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The distribution of this compound within cells is crucial for its activity, as it needs to reach the target enzymes and proteins to exert its effects. Studies have shown that this compound accumulates in the liver, where it primarily acts to reduce cholesterol biosynthesis .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the endoplasmic reticulum, where it interacts with 3-hydroxy-3-methylglutaryl coenzyme A reductase. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The subcellular localization of this compound ensures its effective inhibition of cholesterol biosynthesis and its therapeutic effects .

生物活性

Fluvastatin sodium is a synthetic statin and a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, primarily used for managing hypercholesterolemia. Its biological activities extend beyond cholesterol reduction, influencing various metabolic pathways and demonstrating potential therapeutic effects in several conditions.

Pharmacokinetics

Fluvastatin is characterized by complete absorption, with a plasma half-life of approximately 30 minutes. The drug undergoes extensive first-pass metabolism in the liver, resulting in limited systemic exposure. Approximately 95% of fluvastatin is excreted via the biliary route, with less than 2% remaining as the parent compound in circulation . Notably, food intake can significantly reduce its bioavailability by 40% to 60%, although it does not affect the overall pharmacodynamic efficacy in lowering low-density lipoprotein cholesterol (LDL-C) .

Cholesterol Reduction:

Fluvastatin's primary mechanism involves competitive inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver and subsequent upregulation of LDL receptors, enhancing the clearance of LDL from the bloodstream .

Antioxidant Activity:

Fluvastatin exhibits antioxidant properties, protecting vascular smooth muscle cells against oxidative stress through activation of the Nrf2-dependent antioxidant pathway . This effect contributes to its cardioprotective benefits, reducing oxidative stress-related damage in various tissues.

Biological Effects

-

Obesity and Metabolic Disorders:

Recent studies indicate that fluvastatin may activate brown adipose tissue (BAT), promoting energy expenditure and improving glucose homeostasis. In murine models, fluvastatin administration led to increased expression of uncoupling protein 1 (UCP1) in BAT, enhancing thermogenesis and resisting high-fat diet-induced weight gain . This suggests potential applications in treating obesity and related metabolic disorders. -

Vascular Health:

Fluvastatin has been shown to inhibit vascular smooth muscle proliferation in vitro, with an IC50 value of approximately 70 nM . This property may help prevent vascular complications associated with atherosclerosis. -

Renal Protection:

In models of kidney injury, fluvastatin has demonstrated protective effects against oxidative stress and interstitial fibrosis. These findings suggest a role for fluvastatin in managing chronic kidney disease by mitigating renal damage associated with oxidative stress .

Case Studies

Case Study 1: Hypercholesterolemia Management

A clinical trial evaluated the efficacy and safety of this compound XL 80 mg in patients with hypercholesterolemia and cardiovascular risk factors. Results indicated significant reductions in LDL-C levels and improved overall lipid profiles without major adverse effects, reinforcing its role as a first-line treatment for dyslipidemia .

Case Study 2: Obesity Intervention

In a randomized controlled trial involving obese individuals, fluvastatin treatment resulted in notable improvements in body weight control and metabolic parameters. Participants exhibited enhanced BAT activity and increased energy expenditure compared to controls, highlighting its potential as an adjunct therapy for obesity management .

Summary Table of Biological Activities

科学的研究の応用

Clinical Applications

- Cholesterol Management

-

Cardiovascular Disease Prevention

- The drug is used as an adjunct to dietary therapy for preventing cardiovascular events, particularly in patients with a history of coronary heart disease (CHD) .

- Clinical trials have demonstrated that fluvastatin significantly reduces the incidence of heart attacks and strokes in high-risk populations .

- Secondary Prevention in Patients with Established Cardiovascular Disease

Research Applications

Fluvastatin sodium has been employed in various research contexts, including:

- Pharmacokinetic Studies

- Combination Therapies

- Potential Anti-Inflammatory Effects

Side Effects and Safety Profile

While fluvastatin is generally well tolerated, some patients may experience side effects such as liver enzyme elevations, gastrointestinal disturbances, and muscle-related symptoms . Regular monitoring of liver function tests is recommended during treatment to mitigate risks associated with hepatotoxicity.

Case Study 1: Efficacy in Elderly Patients

A study involving elderly patients demonstrated that fluvastatin effectively reduced LDL cholesterol levels by an average of 30% over 12 weeks without significant adverse effects. This highlights its safety and efficacy in older populations at risk for cardiovascular diseases.

Case Study 2: Combination Therapy

In a trial assessing combination therapy with ezetimibe and fluvastatin, researchers found a synergistic effect that led to a greater reduction in LDL cholesterol compared to either drug alone. This combination therapy was particularly beneficial for patients with familial hypercholesterolemia.

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Population | Duration | Outcome Measure | Result |

|---|---|---|---|---|

| Randomized Controlled Trial | Patients with CHD | 24 months | Incidence of cardiovascular events | Reduced by 25% |

| Pharmacokinetic Study | Healthy volunteers | 5 days | Plasma concentration | Cmax reduced by 40% after meals |

| Combination Therapy Study | Patients with hyperlipidemia | 12 weeks | LDL cholesterol reduction | Average reduction of 45% |

Table 2: Common Side Effects Associated with this compound

| Side Effect | Incidence (%) |

|---|---|

| Liver enzyme elevation | 1.9% |

| Muscle pain | 0.5% |

| Gastrointestinal issues | 3.0% |

特性

CAS番号 |

93957-55-2 |

|---|---|

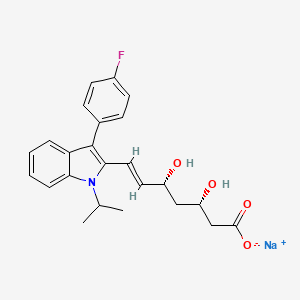

分子式 |

C24H25FNNaO4 |

分子量 |

433.4 g/mol |

IUPAC名 |

sodium;(E,3S,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19+;/m1./s1 |

InChIキー |

ZGGHKIMDNBDHJB-VASWWXHQSA-M |

SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

異性体SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

正規SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

外観 |

Solid powder |

melting_point |

194-197 °C MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/ |

物理的記述 |

Solid |

ピクトグラム |

Corrosive; Acute Toxic; Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

93957-55-2 (hydrochloride salt) 93957-55-2 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

4.41e-03 g/L |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate fluindostatin fluvastatin fluvastatin sodium fluvastatin sodium salt Lescol XU 62 320 XU 62-320 XU 62320 XU-62320 XU62320 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fluvastatin sodium?

A1: this compound is a synthetic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. [, , ] It competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, thus reducing cholesterol production in the liver. [, ]

Q2: What are the downstream effects of this compound's inhibition of HMG-CoA reductase?

A2: Inhibiting HMG-CoA reductase leads to a decrease in intracellular cholesterol levels. [] This reduction triggers a cascade of events, including the upregulation of LDL receptors on the surface of hepatocytes, which enhances the clearance of LDL cholesterol from the bloodstream. [, ] Consequently, this compound effectively reduces total cholesterol, LDL cholesterol, and triglyceride levels in the blood. [, , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C24H25FNNaO4 and a molecular weight of 434.4 g/mol. []

Q4: Is there spectroscopic data available for this compound?

A4: Yes, several studies utilize spectroscopic techniques for this compound analysis. For instance, UV spectrophotometry is employed to quantify this compound in various formulations. [, , ] Furthermore, FTIR and DSC analyses are conducted to assess drug-excipient compatibility in different formulations. [, , , ]

Q5: How stable is this compound under various conditions?

A5: this compound exhibits instability in acidic environments like the stomach (pH 1.2). [, ] Research highlights its degradation in acidic and oxidative conditions during forced degradation studies. [] To enhance its stability, various formulation strategies have been explored. [, , , ]

Q6: What are some strategies employed to improve the stability of this compound?

A6: Microencapsulation, [] complexation with ion-exchange resins, [] solid dispersion techniques using polymers like polyethylene glycol 6000 and polyvinyl pyrrolidone K30, [] and the development of pH-sensitive formulations [] are some approaches used to enhance this compound's stability.

Q7: What are the limitations of conventional this compound formulations?

A7: this compound has a short biological half-life (1.2 hours) and low absolute oral bioavailability (approximately 17%) due to extensive first-pass metabolism and low permeability. [, , ] This necessitates frequent dosing with conventional formulations. [, ]

Q8: What novel drug delivery approaches have been explored to improve this compound bioavailability?

A8: Researchers have investigated various strategies to enhance this compound's delivery and bioavailability:

- Self-microemulsifying drug delivery systems (SMEDDS): SMEDDS improve the drug's solubility and permeability, potentially enhancing its absorption and bioavailability. []

- Sustained-release formulations: Microspheres, [, , ] matrix tablets, [] and extended-release tablets [, ] are developed to prolong drug release, reducing dosing frequency and potentially improving patient compliance.

- Gastroretentive formulations: Floatable tablets aim to retain the drug in the stomach for extended periods, promoting prolonged absorption and improved bioavailability. []

- Transdermal patches: These delivery systems bypass the first-pass metabolism, offering a controlled release of this compound through the skin. [, ]

- Orodispersible tablets: These tablets disintegrate rapidly in the mouth, allowing faster absorption through the oral mucosa and bypassing first-pass metabolism. []

- Mucoadhesive buccal tablets: These formulations adhere to the buccal mucosa, providing sustained drug release and potentially enhancing bioavailability through direct absorption. []

Q9: How is this compound metabolized and excreted?

A10: this compound undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, mainly CYP2C9. [] It is excreted primarily in the feces, with a small portion eliminated in the urine. []

Q10: Are there any known drug-drug interactions associated with this compound?

A11: Yes, this compound's metabolism by CYP2C9 makes it susceptible to interactions with drugs that inhibit or induce this enzyme. [] Concomitant administration of such drugs may alter this compound plasma concentrations and require dose adjustments.

Q11: What preclinical models are used to study the efficacy of this compound?

A12: Watanabe heritable hyperlipidemic (WHHL) rabbits, which are deficient in LDL receptors, serve as a valuable animal model to investigate the lipid-lowering effects of this compound. [] Studies in these rabbits demonstrated a significant reduction in serum cholesterol levels, including total cholesterol, VLDL cholesterol, LDL cholesterol, and triglyceride levels, upon this compound administration. []

Q12: What analytical techniques are commonly employed for the quantification of this compound?

A12: Several analytical methods are used to determine this compound concentrations:

- High-Performance Liquid Chromatography (HPLC): This technique offers high sensitivity and specificity for quantifying this compound in various matrices, including bulk drug, pharmaceutical formulations, and plasma. [, , ]

- UV Spectrophotometry: This method provides a simple and cost-effective approach for quantifying this compound in formulations, particularly solid dispersions. []

- Green Atomic Absorption Spectroscopy: This environmentally friendly technique utilizes sodium content estimation to determine this compound concentration in pure and pharmaceutical dosage forms. []

- High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers a rapid and efficient means of quantifying this compound in bulk drug and capsule dosage forms. []

Q13: How is the quality of this compound assured during development and manufacturing?

A13: Quality control measures are crucial to ensure the consistency, safety, and efficacy of this compound throughout its lifecycle. These include:

Q14: Are there any studies investigating the potential for this compound to induce or inhibit drug-metabolizing enzymes?

A16: Yes, research indicates that this compound is primarily metabolized by the cytochrome P450 enzyme CYP2C9. [] While this suggests potential for drug interactions, specific studies on enzyme induction or inhibition are not discussed in the provided abstracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。